

## Reproducibility of published data on FN-1501propionic acid

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## A Comparative Guide to the Published Data on FN-1501

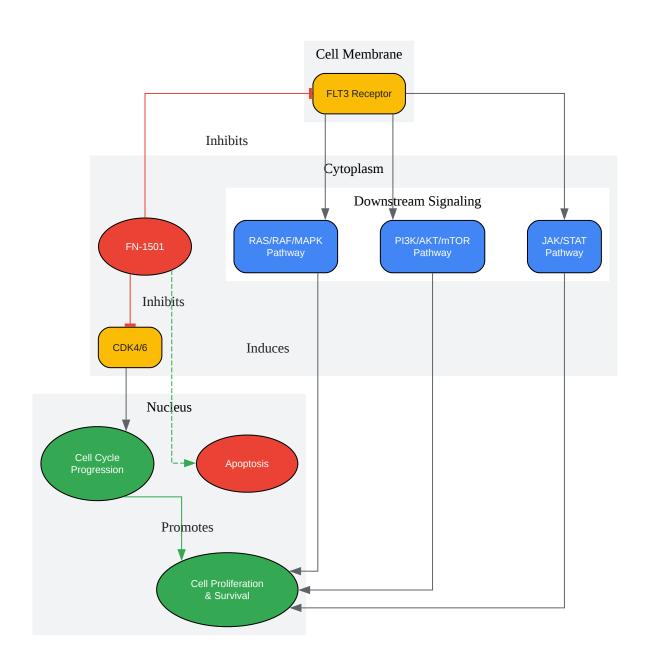
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of FN-1501, an investigational multi-kinase inhibitor, with other alternatives, supported by available experimental data from published studies. While direct reproducibility studies on FN-1501 are not publicly available, this document summarizes the quantitative data from its key clinical trial (NCT03690154) to offer a comprehensive overview of its clinical profile.

### **Mechanism of Action**

FN-1501 is a potent inhibitor of several receptor tyrosine kinases, primarily targeting FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), including CDK2, CDK4, and CDK6.[1] By inhibiting these kinases, FN-1501 can disrupt cell cycle regulation and induce apoptosis in cancer cells that overexpress these proteins.[1] Its mechanism of action makes it a subject of investigation for treating advanced solid tumors and acute myeloid leukemia (AML), particularly in patients with FLT3 mutations.[1]





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Caption: Simplified signaling pathway of FN-1501. (Max Width: 760px)

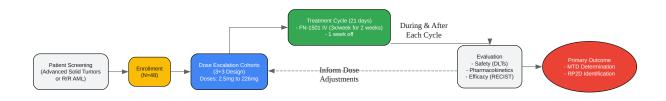


# Clinical Trial Data: FN-1501 in Advanced Solid Tumors and AML (NCT03690154)

The primary source of published data on FN-1501 comes from a multicenter, open-label, Phase I/II clinical trial (NCT03690154). This study was designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of FN-1501 monotherapy in patients with advanced solid tumors or relapsed/refractory AML.[1]

## **Experimental Protocol**

The study followed a standard 3+3 dose-escalation design.[1] Patients received FN-1501 intravenously three times a week for two weeks, followed by a one-week rest period, completing a 21-day cycle.[1] The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[1] Secondary objectives included assessing the pharmacokinetic profile and preliminary anti-tumor activity.[1]



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Caption: Experimental workflow for the FN-1501 Phase I/II trial. (Max Width: 760px)

#### **Data Presentation**

The following tables summarize the quantitative data from the NCT03690154 trial.

Table 1: Patient Demographics and Baseline Characteristics[2]



Characteristic	Value
Number of Patients	48
Median Age (Range)	65 years (30-92)
Gender	
Male	44%
Female	56%
Ethnicity	
Caucasian	85%
African American	10%
Asian	4%
ECOG Performance Status	
0 or 1	100%
Tumor Types	
Solid Tumors	98% (47 patients)
AML	2% (1 patient)
Most Frequent Primary Tumor (Solid)	Ovarian (19%)
Median Number of Prior Systemic Treatments (Range)	5 (1-12)

Table 2: Treatment-Related Adverse Events (TRAEs) in ≥15% of Patients[2]



Adverse Event	Any Grade (%)	Grade ≥3 (%)	
Gastrointestinal Disorders	63%	-	
Nausea	31%	-	
Diarrhea	25%	6%	
Vomiting	21%	-	
Constipation	15%	-	
General Disorders			
Fatigue	34%	4%	

Note: The most frequently reported severe (≥Grade 3) TEAEs also included hyponatremia (8%).[2]

Table 3: Preliminary Efficacy Results in Evaluable Patients (N=33)[1]

Response	Number of Patients (%)
Partial Response (PR)	1 (3%)
Stable Disease (SD)	15 (45%)
Progressive Disease (PD)	17 (52%)
Clinical Benefit Rate (PR+SD)	16 (48%)

One patient with endometrial carcinoma achieved a partial response with a 47% reduction in tumor size at the 40 mg dose level, which lasted for over 4 months.[1] Six patients with various solid tumors experienced stable disease for 2.6 to over 12 months at doses ranging from 15 mg to 170 mg.[1] The maximum tolerated dose (MTD) was determined to be 170 mg.[2]

## **Comparison with Alternative FLT3 Inhibitors**

FN-1501's primary target, FLT3, is a validated therapeutic target in AML. Several other FLT3 inhibitors are either approved or in clinical development. The table below provides a high-level



comparison based on available clinical trial data for some of these alternatives. It is important to note that direct head-to-head comparative trials with FN-1501 have not been conducted.

Table 4: Comparison of FN-1501 with Other FLT3 Inhibitors in AML

Feature	FN-1501	Quizartinib	Gilteritinib	Sorafenib
Primary Indication	Advanced Solid Tumors & AML (Investigational)	Newly Diagnosed FLT3- ITD+ AML[3]	Relapsed/Refract ory FLT3- mutated AML[4] [5]	Used off-label in AML; approved for other cancers
Mechanism	Multi-kinase (FLT3, CDK2/4/6)[1]	Selective FLT3 inhibitor[6]	FLT3 and AXL inhibitor[4]	Multi-kinase (VEGFR, PDGFR, RAF, FLT3)
Key Efficacy Data (in specific AML populations)	-	Improved Overall Survival (OS) vs. placebo in newly diagnosed FLT3- ITD+ AML (HR 0.78).[3]	Improved OS vs. salvage chemotherapy in relapsed/refracto ry FLT3-mutated AML (Median OS: 9.3 vs 5.6 months).[7]	Improved Event- Free Survival (EFS) when added to chemotherapy in newly diagnosed FLT3-ITD+ AML. [8]
Common Grade ≥3 Adverse Events	Diarrhea, hyponatremia, thrombocytopeni a, infusion- related reaction. [2]	Febrile neutropenia, neutropenia, thrombocytopeni a, QT prolongation.[3]	Febrile neutropenia, anemia, thrombocytopeni a.[5]	Hand-foot skin reaction, diarrhea, hypertension.[9]

This table is for informational purposes only and does not represent a direct comparison from head-to-head trials.

## Conclusion



The available data from the Phase I/II clinical trial of FN-1501 demonstrate a manageable safety profile and preliminary anti-tumor activity in heavily pretreated patients with advanced solid tumors.[1] As a multi-kinase inhibitor, its mechanism of action is distinct from more selective FLT3 inhibitors. Further clinical development will be necessary to fully elucidate its efficacy and position in the therapeutic landscape compared to other targeted agents. The lack of direct reproducibility studies highlights the need for continued data generation and publication to validate these initial findings.

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